molecular formula C20H17N3O3S2 B2435895 2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-73-3

2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2435895
CAS No.: 686771-73-3
M. Wt: 411.49
InChI Key: KYJHSLCATIAQCG-UHFFFAOYSA-N
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Description

2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiproliferative Properties

Compounds similar to 2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been studied for their potential anticancer and antiproliferative effects. The synthesis of certain 2-(arylmethylthio) derivatives has shown cytotoxic activity on HCT-116 and A-549 cell lines, demonstrating promising anticancer potential. The specific activities and the precise mechanisms of these compounds vary, but they are a focal point of research in developing new cancer treatments (Harsha et al., 2018).

Biological Activity and Physicochemical Properties

The biological activities and physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives and their isomers have been extensively compared. The position of the sulfur atom in these compounds significantly influences their electronic spectra and biological profiles. This suggests that small structural changes can lead to different biological activities, making these compounds versatile in scientific research (Zadorozhny et al., 2010).

Quantum Chemical Studies

Quantum chemical studies offer deep insights into the electronic structure, reactivity, and geometric configurations of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. This research is crucial for understanding the fundamental properties of these compounds, which can be pivotal in designing new drugs and materials with targeted properties (Mamarahmonov et al., 2014).

Antiparasitic Applications

Derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have shown significant antiparasitic activity, particularly against Trichinella spiralis and protozoan parasites. The synthesis of novel compounds in this category and their screening for antiparasitic effects is a promising field of research, potentially leading to the development of new antiparasitic drugs (Mavrova et al., 2010).

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-2-6-15(7-3-13)22-19(24)18-17(10-11-27-18)21-20(22)28-12-14-4-8-16(9-5-14)23(25)26/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJHSLCATIAQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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